N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide
Description
Properties
CAS No. |
672952-32-8 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(2-ethyl-4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-2-15-18-14-11-7-6-10-13(14)17(22)20(15)19-16(21)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
GWSUUPQHWALFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide typically involves the condensation of 2-ethyl-4-oxoquinazoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions may convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide and its derivatives lies in their antimicrobial properties . Recent studies have shown that several derivatives exhibit potent inhibitory activity against various strains of bacteria, including multi-drug resistant Staphylococcus aureus. For instance, compounds derived from 4-oxoquinazolin-3(4H)-yl derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25–0.5 µg/mL against these pathogens, indicating their potential as effective antimicrobial agents in treating infections that are increasingly resistant to conventional antibiotics .
Anticancer Properties
The anticancer potential of this compound has also been a focal point of research. Various studies have synthesized derivatives that exhibit significant cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For example, some compounds were found to be more cytotoxic than established chemotherapeutic agents such as doxorubicin, showcasing their promise in cancer treatment .
Table 1: Cytotoxicity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Doxorubicin | 10.0 |
| Compound B | A549 | 3.5 | Doxorubicin | 10.0 |
| Compound C | SW620 | 4.0 | PAC-1 | 12.0 |
Neuroprotective Effects
Research indicates that certain derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. In vitro studies have shown that these compounds can inhibit enzymes associated with neurodegeneration, such as monoamine oxidase and cholinesterase, which are linked to conditions like Alzheimer’s disease .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound derivatives with biological targets. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways. For instance, docking simulations have revealed critical interactions between these compounds and the active sites of bacterial gyrase, suggesting a mechanism for their antibacterial activity .
Synthesis and Characterization
The synthesis of this compound and its analogs typically involves multi-step organic reactions, often utilizing starting materials like benzoyl chloride and various amines under controlled conditions to yield the desired products with high purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structures of synthesized compounds.
Mechanism of Action
The mechanism of action for N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide with structurally related quinazolinone derivatives:
Key Observations
Substituent Effects :
- The 2-ethyl group in the target compound balances steric bulk and hydrophobicity compared to the smaller methyl group (279.29 g/mol, ) or larger phenyl group (341.36 g/mol, ).
- Electron-withdrawing groups (e.g., dioxo in ) enhance polarity but may reduce bioavailability.
Thermal Stability :
- Compounds with aromatic substituents (e.g., phenyl, ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions.
Biological Activity
N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial domains.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Core Structure : The compound features a quinazoline ring, which is a bicyclic structure containing a benzene and a pyrimidine ring.
- Functional Groups : The presence of an ethyl group at the 2-position and a benzamide moiety enhances its pharmacological properties.
Anticancer Activity
Research has shown that compounds with quinazoline structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been evaluated for their cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : Studies have tested this compound against human cancer cell lines such as colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23).
- Mechanism of Action : Preliminary findings suggest that this compound may induce apoptosis and affect the cell cycle by inhibiting key proteins involved in tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SW620 | 5.0 | Apoptosis induction |
| This compound | PC-3 | 7.5 | Cell cycle arrest |
| This compound | NCI-H23 | 6.0 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been well-documented. The compound may inhibit inflammatory pathways by targeting cyclooxygenase enzymes (COX):
- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit COX-1 and COX-2 activity, thereby reducing prostaglandin synthesis.
| Compound | COX Inhibition (%) |
|---|---|
| This compound | 70% (COX-1), 65% (COX-2) |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are also noteworthy. The compound has shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC for this compound against Staphylococcus aureus is approximately 0.5 µg/mL, demonstrating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives, including this compound:
- Synthesis and Evaluation : A recent study synthesized multiple derivatives of 4-oxoquinazolines and evaluated their biological activities, confirming the promising anticancer and antimicrobial properties of the synthesized compounds .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the quinazoline core can significantly enhance biological activity, suggesting that further structural optimization could yield even more potent derivatives .
- Mechanistic Studies : Advanced studies involving molecular docking and in vitro assays have provided insights into the binding interactions between this compound and its biological targets, paving the way for future drug development .
Q & A
Q. Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction efficiency .
- Temperature Control : Reflux conditions (70–100°C) are critical for cyclization steps .
- Catalyst Use : Iodine (I₂) or TBHP (tert-butyl hydroperoxide) mediates domino reactions for regioselective product formation .
Which spectroscopic and chromatographic techniques are employed to confirm the structure and purity of this compound?
Basic Research Question
- 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, the 4-oxoquinazolin-3(4H)-yl group shows characteristic deshielded protons at δ 8.2–8.5 ppm .
- Mass Spectrometry (ESI-MS/HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 294.3 for C₁₇H₁₅N₃O₂) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Validates carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
How do structural modifications at the 2-ethyl and 4-oxo positions influence the compound's biological activity?
Advanced Research Question
- 2-Ethyl Substitution : Enhances lipophilicity, improving membrane permeability. Derivatives with bulkier alkyl groups (e.g., propyl) show reduced activity due to steric hindrance .
- 4-Oxo Group : Critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Replacement with thioxo (C=S) alters selectivity but reduces metabolic stability .
- Benzamide Moieties : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para position enhance anticancer activity by modulating electron density .
Q. Example Data :
| Derivative | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent | 2-Ethyl | 12.3 | Kinase X |
| Analog A | 2-Propyl | 45.7 | Kinase X |
| Analog B | 4-Thioxo | 8.9 | Kinase Y |
What methodological strategies are used to resolve contradictions in reported biological activities of quinazolinone derivatives?
Advanced Research Question
Contradictions often arise from assay variability or structural heterogeneity. Strategies include:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. ATP-luciferase assays) .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic effects .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds .
Case Study : A derivative reported as inactive in one study showed IC₅₀ = 9.8 μM in another due to differences in solvent (DMSO vs. PBS) and incubation time (24 vs. 48 hours) .
How can researchers optimize the pharmacokinetic profile of this compound derivatives?
Advanced Research Question
Q. Data Example :
| Modification | LogP | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|
| Parent | 3.1 | 1.2 | 18 |
| Trifluoromethyl | 2.8 | 3.5 | 34 |
| Morpholino | 2.5 | 4.8 | 42 |
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., EtOH/H₂O mixtures) .
- Yield Optimization : Catalytic methods (e.g., Pd-mediated cross-coupling) improve atom economy from 65% to >85% .
- Byproduct Management : Monitor intermediates via LC-MS to minimize thioamide or dimer formation .
How does the compound interact with kinase targets, and what computational tools validate these interactions?
Advanced Research Question
- Binding Mode : The 4-oxo group forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M), while the benzamide occupies hydrophobic pockets .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG = -9.2 kcal/mol for EGFR) .
- MD Simulations : GROMACS simulations (100 ns) confirm stable binding with RMSD < 2.0 Å .
What comparative studies exist between this compound and clinically used kinase inhibitors?
Advanced Research Question
- Efficacy : The compound shows comparable IC₅₀ to erlotinib (EGFR: 12.3 vs. 10.1 μM) but lower toxicity in hepatocyte assays (CC₅₀ > 100 μM) .
- Selectivity : Profiling against 468 kinases revealed >50% inhibition at 1 μM for VEGFR2 and PDGFR-β, unlike lapatinib’s HER2 specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
